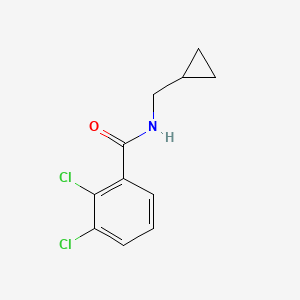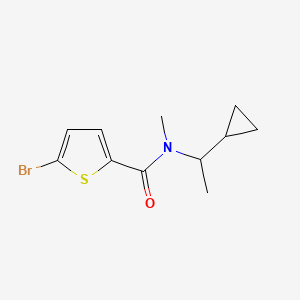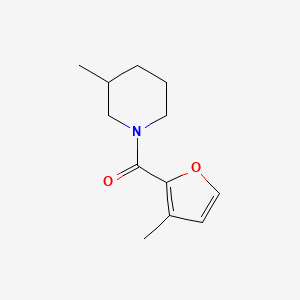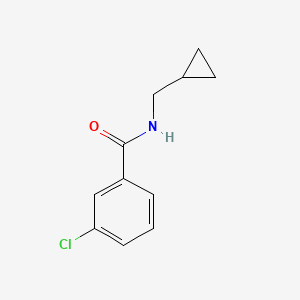
2,3-dichloro-N-(cyclopropylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dichloro-N-(cyclopropylmethyl)benzamide, also known as BAY 73-6691, is a chemical compound that has been widely used in scientific research applications. It belongs to the class of selective soluble guanylate cyclase (sGC) stimulators, which have been found to have potential therapeutic effects for several diseases.
Mecanismo De Acción
2,3-dichloro-N-(cyclopropylmethyl)benzamide 73-6691 acts as a selective sGC stimulator, which means it binds to the heme group of sGC and enhances its activity. sGC is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then activates protein kinase G, which leads to vasodilation, inhibition of platelet aggregation, and anti-inflammatory responses. 2,3-dichloro-N-(cyclopropylmethyl)benzamide 73-6691 has been shown to increase the sensitivity of sGC to nitric oxide, which is a key regulator of cGMP production.
Biochemical and Physiological Effects:
2,3-dichloro-N-(cyclopropylmethyl)benzamide 73-6691 has been found to have several biochemical and physiological effects, including vasodilation, anti-inflammatory responses, and inhibition of platelet aggregation. It has been shown to reduce pulmonary arterial pressure and improve cardiac function in animal models of pulmonary hypertension and heart failure. It has also been found to reduce sickling of red blood cells in sickle cell disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-dichloro-N-(cyclopropylmethyl)benzamide 73-6691 has several advantages for lab experiments. It is a selective sGC stimulator, which means it has a specific target and does not affect other enzymes or signaling pathways. It is also stable and can be stored for a long time without degradation. However, 2,3-dichloro-N-(cyclopropylmethyl)benzamide 73-6691 has some limitations, including its high cost and limited availability. It also requires careful handling and storage to maintain its stability and purity.
Direcciones Futuras
There are several future directions for the research of 2,3-dichloro-N-(cyclopropylmethyl)benzamide 73-6691. One potential direction is to explore its therapeutic effects in other diseases such as diabetes, stroke, and cancer. Another direction is to investigate its mechanism of action in more detail, including its interactions with other signaling pathways and enzymes. Additionally, the development of more potent and selective sGC stimulators could lead to improved therapeutic outcomes and fewer side effects.
Métodos De Síntesis
The synthesis of 2,3-dichloro-N-(cyclopropylmethyl)benzamide 73-6691 involves the reaction of 2,3-dichlorobenzoyl chloride with cyclopropylmethylamine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain 2,3-dichloro-N-(cyclopropylmethyl)benzamide 73-6691 in its pure form.
Aplicaciones Científicas De Investigación
2,3-dichloro-N-(cyclopropylmethyl)benzamide 73-6691 has been extensively studied for its potential therapeutic effects in various diseases such as pulmonary hypertension, heart failure, and sickle cell disease. It has been found to stimulate sGC, which leads to the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that plays a crucial role in vasodilation, anti-inflammatory responses, and platelet aggregation. 2,3-dichloro-N-(cyclopropylmethyl)benzamide 73-6691 has been shown to increase cGMP levels in various tissues and cells, including the lungs, heart, and blood vessels.
Propiedades
IUPAC Name |
2,3-dichloro-N-(cyclopropylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO/c12-9-3-1-2-8(10(9)13)11(15)14-6-7-4-5-7/h1-3,7H,4-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCVCYNSCACCSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(Pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7509954.png)
![Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7509957.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7509965.png)




![N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B7510007.png)
![1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea](/img/structure/B7510013.png)



